

Spectroscopic Profile of 2,3-Dichloroanisole: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dichloroanisole

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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-dichloroanisole**, a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals involved in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR data for **2,3-dichloroanisole** are presented below.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2,3-dichloroanisole** exhibits distinct signals for the aromatic protons and the methoxy group protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.13	d	8.1	Aromatic H
7.06	t	7.0, 8.1	Aromatic H
6.83	d	7.0	Aromatic H
3.89	s	-	-OCH ₃

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
155.0 (approx.)	C-O
133.0 (approx.)	C-Cl
130.0 (approx.)	C-Cl
128.0 (approx.)	Ar-C
125.0 (approx.)	Ar-C
115.0 (approx.)	Ar-C
60.0 (approx.)	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **2,3-dichloroanisole** are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1580-1450	Medium-Strong	Aromatic C=C Stretch
1250-1200	Strong	Aryl-O Stretch (asymmetric)
1050-1000	Strong	Aryl-O Stretch (symmetric)
800-700	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **2,3-dichloroanisole** shows the molecular ion peak and various fragment ions. The most prominent peaks are listed below.[1]

m/z	Relative Intensity (%)	Assignment
176	100.0	[M] ⁺ (Molecular ion)
178	64.4	[M+2] ⁺ (Isotope peak)
133	51.1	[M-CH ₃ -CO] ⁺
135	33.0	[M-CH ₃ -CO+2] ⁺ (Isotope peak)
161	33.5	[M-CH ₃] ⁺
163	21.3	[M-CH ₃ +2] ⁺ (Isotope peak)
111	8.8	[C ₆ H ₄ Cl] ⁺
146	13.7	[M-2Cl] ⁺
148	8.9	[M-2Cl+2] ⁺ (Isotope peak)

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

A sample of **2,3-dichloroanisole** (typically 5-20 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , approximately 0.5-0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The NMR spectrum is then acquired on a spectrometer, with the specific acquisition parameters (e.g., number of scans, relaxation delay) optimized to obtain a high-quality spectrum.

General workflow for NMR spectroscopy.

IR Spectroscopy Protocol

For a solid sample like **2,3-dichloroanisole**, an Attenuated Total Reflectance (ATR) FT-IR spectrum is commonly acquired. A small amount of the sample is placed directly on the ATR crystal. The spectrum is then recorded by passing an infrared beam through the crystal and the sample. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

General workflow for FT-IR spectroscopy.

Mass Spectrometry Protocol

A dilute solution of **2,3-dichloroanisole** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample is then introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

General workflow for mass spectrometry.

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References

- 1. 2,3-Dichloroanisole | C₇H₆Cl₂O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]
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